Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate

Catalog No.
S13446355
CAS No.
62617-93-0
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carb...

CAS Number

62617-93-0

Product Name

Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate

IUPAC Name

ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-3-15-10(13)9-4-5-11(14,7-12)6-8(9)2/h8-9,14H,3-6H2,1-2H3

InChI Key

PKEXWSMSBSKMOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1C)(C#N)O

Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C10_{10}H15_{15}NO3_3 and a molecular weight of approximately 211.26 g/mol. This compound features a cyclohexane ring substituted with a cyano group, a hydroxyl group, and an ethyl ester, making it structurally unique. The presence of these functional groups contributes to its potential reactivity and biological activity, positioning it as an important intermediate in organic synthesis and medicinal chemistry .

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions to form alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
  • Substitution: The hydroxyl group in the compound can be replaced through nucleophilic substitution reactions, allowing for the introduction of halides or amines .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
  • Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

  • From Oxidation: Ketones, carboxylic acids.
  • From Reduction: Alcohols, alkanes.
  • From Substitution: Halides, amines.

In biological contexts, ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate has been investigated for its potential pharmacological activities. Its derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects. The mechanism of action often involves interactions with enzymes or receptors, where the hydroxyl group can form hydrogen bonds with active sites, influencing enzyme activity. Additionally, the ester group may undergo hydrolysis to release active carboxylic acid derivatives that participate in metabolic processes .

The synthesis of ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate can be achieved through several methods:

  • Esterification Reaction: Involves the reaction of 4-hydroxy-2-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.
  • Hydroxylation: This method entails hydroxylating ethyl 2-methylcyclohexane-1-carboxylate using hydrogen peroxide and a catalyst to introduce the hydroxyl group at the 4th position.
  • Industrial Production: Often employs continuous flow processes for enhanced efficiency and yield, utilizing automated reactors for precise control over reaction conditions .

Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate serves multiple purposes across various fields:

  • Organic Synthesis: Acts as an intermediate in the synthesis of diverse organic compounds.
  • Medicinal Chemistry: Explored as a building block for bioactive molecules with potential therapeutic applications.
  • Industrial Use: Utilized in producing specialty chemicals and materials due to its versatile chemical reactivity .

Research on ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate's interactions has indicated that it may modulate biochemical pathways by interacting with specific enzymes or receptors. The structural features allow it to engage in significant biochemical interactions that could lead to various physiological effects. Studies may focus on its binding affinity and specificity towards target proteins or pathways relevant to disease mechanisms .

Several compounds share structural similarities with ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-hydroxycyclohexane-1-carboxylateLacks cyano groupSimpler structure without cyano functionality
Ethyl 2-methylcyclohexane-1-carboxylateLacks hydroxyl groupDoes not possess the hydroxyl group at position four
Methyl 4-hydroxy-2-methylcyclohexane-1-carboxylateHas a methyl ester instead of an ethyl esterDifferent ester functionality affects reactivity

Uniqueness

Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate is unique due to its combination of both a hydroxyl group and a methyl group on the cyclohexane ring along with an ethyl ester group. This specific arrangement provides distinct chemical reactivity and potential applications that differentiate it from other similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

211.12084340 g/mol

Monoisotopic Mass

211.12084340 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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